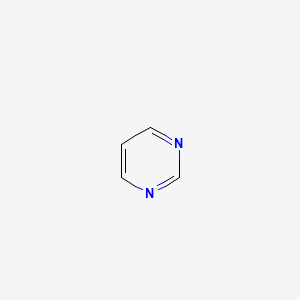
Pyrimidine
Cat. No. B7760804
Key on ui cas rn:
25247-63-6
M. Wt: 80.09 g/mol
InChI Key: CZPWVGJYEJSRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04675406
Procedure details


This compound (1 g in each run) is reacted with an excess of 4-(3-methoxy-2-pyridinyl)butylamine, 2-[(5-methyl-4-imidazolylmethyl)thio]ethylamine or 2-[(2-thiazolylmethyl)thio]ethylamine in the last two reactions of Example 1 to give 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2-[[4-(3-methoxy-2-pyridinyl)butyl]amino]pyrimidine, 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2[2-[(5-methyl-4-imidazolylmethyl)thio]ethyl]amino]pyrimidine and 4-ethoxy-2-[[2-[(2-thiazolylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]pyrimidine and their corresponding 4-(lH)-pyrimidinone end products after splitting the ether using boron tribromide in ethylene chloride in the cold.
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[N:5][CH:6]=[CH:7][CH:8]=1.C[C:15]1[NH:19][CH:18]=[N:17][C:16]=1[CH2:20]SCCN.[S:25]1[CH:29]=[CH:28][N:27]=[C:26]1[CH2:30][S:31][CH2:32][CH2:33][NH2:34].Cl[C:36]1[N:41]=[C:40]([O:42][CH2:43][CH3:44])[C:39]([CH2:45][C:46]2[CH:47]=[N:48][C:49]([CH3:52])=[CH:50][CH:51]=2)=[CH:38][N:37]=1>>[CH2:43]([O:42][C:40]1[C:39]([CH2:45][C:46]2[CH:47]=[N:48][C:49]([CH3:52])=[CH:50][CH:51]=2)=[CH:38][N:37]=[C:36]([NH:13][CH2:12][CH2:11][CH2:10][CH2:9][C:4]2[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=2)[N:41]=1)[CH3:44].[N:17]1[CH:16]=[CH:20][CH:15]=[N:19][CH:18]=1.[CH2:43]([O:42][C:40]1[C:39]([CH2:45][C:46]2[CH:47]=[N:48][C:49]([CH3:52])=[CH:50][CH:51]=2)=[CH:38][N:37]=[C:36]([NH:34][CH2:33][CH2:32][S:31][CH2:30][C:26]2[S:25][CH:29]=[CH:28][N:27]=2)[N:41]=1)[CH3:44].[NH:37]1[CH:38]=[CH:39][C:40](=[O:42])[N:41]=[CH:36]1
|
Inputs


Step One
|
Name
|
ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)OCC)CC=1C=NC(=CC1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=NC=CC1)CCCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N=CN1)CSCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=NC=C1)CSCCN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=NC(=NC=C1CC=1C=NC(=CC1)C)NCCCCC1=NC=CC=C1OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=NC(=NC=C1CC=1C=NC(=CC1)C)NCCSCC=1SC=CN1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=NC(C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04675406
Procedure details


This compound (1 g in each run) is reacted with an excess of 4-(3-methoxy-2-pyridinyl)butylamine, 2-[(5-methyl-4-imidazolylmethyl)thio]ethylamine or 2-[(2-thiazolylmethyl)thio]ethylamine in the last two reactions of Example 1 to give 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2-[[4-(3-methoxy-2-pyridinyl)butyl]amino]pyrimidine, 4-ethoxy-5-[(6-methyl-3-pyridinyl)methyl]-2[2-[(5-methyl-4-imidazolylmethyl)thio]ethyl]amino]pyrimidine and 4-ethoxy-2-[[2-[(2-thiazolylmethyl)thio]ethyl]amino]-5-[(6-methyl-3-pyridinyl)methyl]pyrimidine and their corresponding 4-(lH)-pyrimidinone end products after splitting the ether using boron tribromide in ethylene chloride in the cold.
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Name

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])=[N:5][CH:6]=[CH:7][CH:8]=1.C[C:15]1[NH:19][CH:18]=[N:17][C:16]=1[CH2:20]SCCN.[S:25]1[CH:29]=[CH:28][N:27]=[C:26]1[CH2:30][S:31][CH2:32][CH2:33][NH2:34].Cl[C:36]1[N:41]=[C:40]([O:42][CH2:43][CH3:44])[C:39]([CH2:45][C:46]2[CH:47]=[N:48][C:49]([CH3:52])=[CH:50][CH:51]=2)=[CH:38][N:37]=1>>[CH2:43]([O:42][C:40]1[C:39]([CH2:45][C:46]2[CH:47]=[N:48][C:49]([CH3:52])=[CH:50][CH:51]=2)=[CH:38][N:37]=[C:36]([NH:13][CH2:12][CH2:11][CH2:10][CH2:9][C:4]2[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][N:5]=2)[N:41]=1)[CH3:44].[N:17]1[CH:16]=[CH:20][CH:15]=[N:19][CH:18]=1.[CH2:43]([O:42][C:40]1[C:39]([CH2:45][C:46]2[CH:47]=[N:48][C:49]([CH3:52])=[CH:50][CH:51]=2)=[CH:38][N:37]=[C:36]([NH:34][CH2:33][CH2:32][S:31][CH2:30][C:26]2[S:25][CH:29]=[CH:28][N:27]=2)[N:41]=1)[CH3:44].[NH:37]1[CH:38]=[CH:39][C:40](=[O:42])[N:41]=[CH:36]1
|
Inputs


Step One
|
Name
|
ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)OCC)CC=1C=NC(=CC1)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C(=NC=CC1)CCCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N=CN1)CSCCN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=NC=C1)CSCCN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=NC(=NC=C1CC=1C=NC(=CC1)C)NCCCCC1=NC=CC=C1OC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CN=CC=C1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=NC(=NC=C1CC=1C=NC(=CC1)C)NCCSCC=1SC=CN1
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=NC(C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
